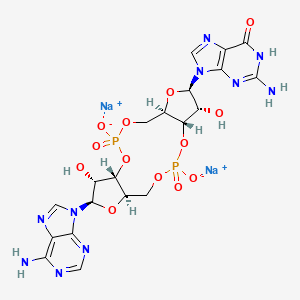![molecular formula C41H78NO8P B10786822 2-azaniumylethyl [(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B10786822.png)
2-azaniumylethyl [(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphatidylethanolamine is a vital phospholipid found in biological membranes, particularly in the cell membranes of living organisms. It is a significant component of egg yolk lipids, contributing to the structural integrity and fluidity of cell membranes . Phosphatidylethanolamine is composed of a glycerol backbone, two fatty acid chains, a phosphate group, and an ethanolamine head group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphatidylethanolamine can be synthesized by the addition of cytidine diphosphate-ethanolamine to diglycerides, releasing cytidine monophosphate . This process involves the use of specific enzymes and reaction conditions to ensure the successful formation of the compound.
Industrial Production Methods: In industrial settings, phosphatidylethanolamine is typically extracted from egg yolk using solvents such as hexane and ethanol . The extraction process involves the preparation of structured dry egg yolk materials, such as yolk flakes and pellets, followed by solvent extraction and cold acetone precipitation to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Phosphatidylethanolamine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its role in lipid metabolism and cellular processes.
Common Reagents and Conditions: Common reagents used in the reactions involving phosphatidylethanolamine include cytidine diphosphate, ethanolamine, and specific enzymes . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction efficiency.
Major Products: The major products formed from the reactions of phosphatidylethanolamine include phosphatidylcholine and other phospholipids . These products play crucial roles in maintaining cell membrane structure and function.
Scientific Research Applications
Phosphatidylethanolamine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its role in lipid metabolism and membrane biophysics . In biology, it is essential for cellular processes such as autophagy and membrane fusion . In medicine, phosphatidylethanolamine is investigated for its potential therapeutic applications in treating various health conditions . In industry, it is used as an ingredient in food, pharmaceutical, and cosmetic products due to its emulsifying and lubricating properties .
Mechanism of Action
Phosphatidylethanolamine is often compared with other similar phospholipids, such as phosphatidylcholine, phosphatidylinositol, and phosphatidylserine . While all these compounds are essential for cell membrane structure and function, phosphatidylethanolamine is unique in its ability to influence membrane curvature and participate in membrane fusion events . This distinct property makes it particularly important for cellular processes that require dynamic membrane interactions .
Comparison with Similar Compounds
- Phosphatidylcholine
- Phosphatidylinositol
- Phosphatidylserine
Phosphatidylethanolamine’s unique structure and functions make it a critical component of biological membranes, with diverse applications in scientific research and industry.
Properties
Molecular Formula |
C41H78NO8P |
|---|---|
Molecular Weight |
744.0 g/mol |
IUPAC Name |
2-azaniumylethyl [(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |
InChI |
InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18-/t39-/m0/s1 |
InChI Key |
MWRBNPKJOOWZPW-SKIDARPTSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-decylsulfanyl-N-[2-methyl-1,3-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]propan-2-yl]propanamide](/img/structure/B10786744.png)
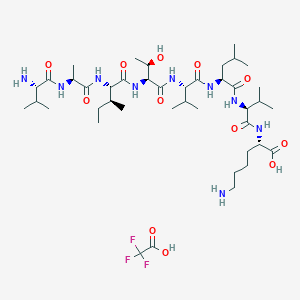
![2-[(2S)-2-[[2-[(2S)-2-(tert-butoxycarbonylamino)propanoyl]oxy-3-methyl-butanoyl]amino]propanoyl]oxy-3-methyl-butanoic acid](/img/structure/B10786757.png)
![2,6-difluoro-N-[3-[3-[2-(pyridin-3-ylamino)pyrimidin-4-yl]pyrazolo[1,5-b]pyridazin-2-yl]phenyl]benzamide](/img/structure/B10786760.png)
![(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10786762.png)
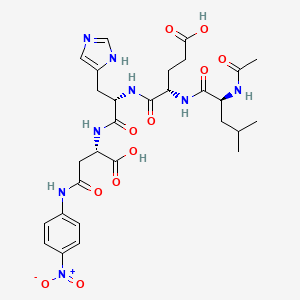

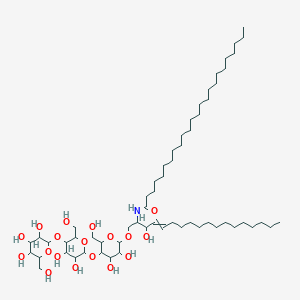
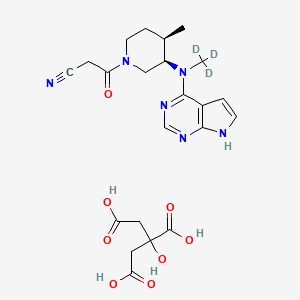

![1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10786839.png)
![(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoate;hydron;lutetium-177(3+)](/img/structure/B10786840.png)
